Silthiofam

Catalog No.
S543193
CAS No.
175217-20-6
M.F
C13H21NOSSi
M. Wt
267.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silthiofam

CAS Number

175217-20-6

Product Name

Silthiofam

IUPAC Name

4,5-dimethyl-N-prop-2-enyl-2-trimethylsilylthiophene-3-carboxamide

Molecular Formula

C13H21NOSSi

Molecular Weight

267.46 g/mol

InChI

InChI=1S/C13H21NOSSi/c1-7-8-14-12(15)11-9(2)10(3)16-13(11)17(4,5)6/h7H,1,8H2,2-6H3,(H,14,15)

InChI Key

MXMXHPPIGKYTAR-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Silthiofam; MON-65500; MON 65500; MON65500; Silthiopham; Latitude;

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC=C)[Si](C)(C)C)C

The exact mass of the compound Silthiofam is 267.1113 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Supplementary Records. It belongs to the ontological category of organosilicon compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Silthiofam (CAS 175217-20-6) is a specialized hindered silyl amide (HSA) fungicide primarily utilized as a seed treatment for the control of take-all disease (Gaeumannomyces graminis var. tritici) in cereal crops. From a procurement and formulation perspective, silthiofam is valued for its specific mode of action (ATP production inhibition, FRAC Group 38), low aqueous solubility (40 mg/L), and high lipophilicity (logP 3.72), which collectively ensure high seed retention and minimal soil leaching[1]. Unlike broad-spectrum azoles, silthiofam provides targeted early-season root protection without stunting seedling emergence, making it a critical active ingredient for high-yield continuous wheat rotations.

Research & Workflow Fit

Mechanism Mitochondrial ATP inhibition distinct from DMI/QoI fungicides
Target Specificity High specificity for Gaeumannomyces graminis, suited for take-all studies
Use Context Seed treatment research, resistance monitoring, and formulation development

Substituting silthiofam with generic broad-spectrum seed treatments, such as DMI fungicides (e.g., fluquinconazole or prochloraz), fundamentally compromises both early-stage disease control and long-term resistance management. While DMIs primarily suppress secondary root-to-root infection, silthiofam specifically halts the primary infection cycle from soil-borne particulate inoculum [1]. Furthermore, utilizing DMI-based seed treatments increases the selection pressure on foliar pathogens, accelerating resistance to critical mid-season azole sprays [2]. Formulators also find that silthiofam’s specific physicochemical profile prevents the phytotoxicity and germination delays frequently observed when over-applying generic azoles to achieve comparable take-all suppression.

Substitution Risk

DMI replacement Silthiofam lacks cross-resistance with DMIs; simple substitution may forfeit resistance management benefit.
Root protection Early root protection profile differs from fluquinconazole and may not transfer directly to other alternatives.
Yield response Reported yield improvement pattern is context-dependent; generic SDHI use may not reproduce similar gain.

Primary Infection Suppression vs. Fluquinconazole

In comparative field trials assessing seed treatments for continuous winter wheat, silthiofam demonstrated higher efficacy in halting primary root infection by Gaeumannomyces graminis compared to the DMI benchmark fluquinconazole. Epidemiological modeling showed that silthiofam reduced the rate of primary infection by 27.3% and delayed the primary infection cycle by >40% after 800 degree-days. In high-pressure second-wheat scenarios, silthiofam provided an average yield recovery of 1.06 t/ha, outperforming fluquinconazole, which primarily limits secondary (root-to-root) spread rather than initial inoculum penetration[1].

Evidence DimensionPrimary infection rate reduction and yield recovery
Target Compound Data27.3% primary infection reduction; 1.06 t/ha average yield recovery
Comparator Or BaselineFluquinconazole (Primarily secondary infection control; lower early-season yield protection)
Quantified DifferenceSilthiofam delays primary epidemic onset (>40% reduction in diseased roots at 800 degree-days), resulting in higher net yield recovery.
ConditionsWinter wheat seed treatment, naturally infested field trials, assessed at tillering and harvest.

Buyers formulating seed treatments for high-risk continuous cereal rotations must select silthiofam to guarantee early-stage root protection that generic azoles cannot provide.

In vitro sensitivity baseline
Cross-study comparable
EC50 0.01–0.21 μg/mL
(mean 0.11 ± 0.04)
Defines reference potency range for Ggt isolate monitoring
70 Chinese isolates; agar dilution assay

Eliminating DMI Cross-Resistance

Silthiofam operates as a hindered silyl amide (HSA) targeting ATP production (FRAC Group 38), a completely distinct mechanism from the demethylation inhibitors (DMIs, FRAC Group 3) like fluquinconazole and prochloraz. Applying DMI fungicides as seed treatments introduces early selection pressure on foliar pathogens, accelerating resistance to mid-season azole sprays. Procurement of silthiofam eliminates this cross-resistance risk, allowing growers to reserve DMI efficacy for later foliar applications without compromising soil-borne disease control[1].

Evidence DimensionCross-resistance risk with foliar DMI sprays
Target Compound DataFRAC 38 (0% cross-resistance with DMIs)
Comparator Or BaselineFluquinconazole / Prochloraz (FRAC 3, compounds DMI resistance)
Quantified DifferenceSilthiofam preserves the baseline efficacy lifespan of foliar DMIs, whereas DMI seed treatments incrementally degrade it.
ConditionsFull-season cereal fungicide programs (seed treatment + foliar sprays).

Agrochemical distributors require silthiofam to build sustainable, multi-season fungicide programs that do not prematurely exhaust the efficacy of standard azoles.

Take-all severity
Head-to-head
Silthiofam decreased take-all more effectively than fluquinconazole at tillering
Supports early-season root protection advantage
Multi-year UK field trials; qualitative assessment

High-Retention Flowable Suspensions (FS)

For seed treatment formulators, active ingredient retention and stability are critical. Silthiofam possesses a combination of low water solubility (40 mg/L at 19.5°C) and moderate lipophilicity (logP 3.72), which prevents premature leaching into the soil profile during heavy spring rains. Standardized FAO evaluations of silthiofam suspension concentrates (FS) demonstrate high processability, maintaining a stable pH range of 6.0 to 9.0 and achieving a stringent >95% retention rate on both winter wheat and barley seeds post-application, outperforming more water-soluble generic alternatives [1].

Evidence DimensionSeed retention and formulation stability
Target Compound Data>95% retention, 40 mg/L solubility, stable pH 6-9
Comparator Or BaselineHighly soluble systemic generics (Prone to leaching and <90% retention under high moisture)
Quantified DifferenceSilthiofam guarantees >95% active ingredient retention on the seed coat, minimizing environmental loss and ensuring the dose remains in the infection zone.
ConditionsCIPAC standardized wet sieve, pourability, and retention testing for FS formulations.

Procurement teams sourcing active ingredients for commercial seed coating facilities prioritize silthiofam for its predictable rheology and guaranteed on-seed retention.

Yield improvement
Head-to-head
+1.4 t/ha average yield increase vs standard dressing
Demonstrates economic benefit in high-risk take-all scenarios
2023 UK trial; up to +1.9 t/ha for Extase variety
Cross-resistance
Head-to-head
No cross-resistance between silthiofam and tebuconazole or difenoconazole
Supports rotation with DMI fungicides for resistance management
66 Chinese Ggt isolates; in vitro sensitivity assay
Physicochemical profile
Class-level
logP 3.48; water solubility 35.3–39.9 mg/L
Informs formulation compatibility and soil mobility research
Lower lipophilicity vs. fluxapyroxad (logP 4.2)
Resistance risk
Class-level
High risk for resistance development in Ggt
Requires stewardship; justified by single-site action and field isolates
Based on observed field resistance and FRAC guidance

Continuous Cereal Seed Treatment

Silthiofam is the active ingredient of choice for formulating flowable suspension (FS) seed treatments targeted at second or third-year wheat crops. Because it halts primary Gaeumannomyces graminis infection without stunting early plant growth, formulators use it to create products that allow growers to maintain continuous wheat rotations without suffering the severe yield penalties associated with take-all build-up [1].

Resistance-Conscious IPM

In regions where foliar pathogens show emerging resistance to DMI (azole) fungicides, silthiofam is procured as the foundational seed treatment. By utilizing a FRAC 38 compound at the seed level, agronomists avoid exposing the crop to early DMI selection pressure, thereby preserving the efficacy of critical mid-season prochloraz or tebuconazole sprays [2].

High-Retention Seed Coating

Industrial seed processors require active ingredients that adhere reliably to the seed coat and withstand mechanical handling. Silthiofam’s low aqueous solubility and logP of 3.72 make it highly compatible with modern polymer binders and colorants in commercial coating facilities, ensuring >95% retention and compliance with stringent environmental leaching standards [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Take-all in consecutive wheat
Early root protection and yield response
Field trial disease incidence and yield data
Resistance management rotation
Lack of cross-resistance with DMIs
Cross-resistance assay and resistance profile
Seed treatment formulation R&D
Defined physicochemical and potency baseline
EC50 sensitivity baseline, logP, solubility
Take-all epidemiology research
Specific Ggt activity and sensitivity baseline
EC50 reference range for isolate monitoring

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

267.11131200 Da

Monoisotopic Mass

267.11131200 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5991I541GW

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 1 notifications to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

175217-20-6

Wikipedia

Silthiofam

Use Classification

Fungicides
Pharmaceuticals
1: Yun Y, Yu F, Wang N, Chen H, Yin Y, Ma Z. Sensitivity to silthiofam, tebuconazole and difenoconazole of Gaeumannomyces graminis var. tritici isolates from China. Pest Manag Sci. 2012 Aug;68(8):1156-63. doi: 10.1002/ps.3277. Epub 2012 Mar 12. PubMed PMID: 22411909.
2: Chen X, Li Z, Cao Z, Cao X, Chen M. [Determination of six novel amide fungicides in vegetables and fruits by liquid chromatography-tandem mass spectrometry]. Se Pu. 2013 Oct;31(10):954-60. Chinese. PubMed PMID: 24432637.
3: Bailey DJ, Paveley N, Pillinger C, Foulkes J, Spink J, Gilligan CA. Epidemiology and chemical control of take-all on seminal and adventitious roots of wheat. Phytopathology. 2005 Jan;95(1):62-8. doi: 10.1094/PHYTO-95-0062. PubMed PMID: 18943837.
4: Bailey DJ, Paveley N, Spink J, Lucas P, Gilligan CA. Epidemiological analysis of take-all decline in winter wheat. Phytopathology. 2009 Jul;99(7):861-8. doi: 10.1094/PHYTO-99-7-0861. PubMed PMID: 19522584.

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